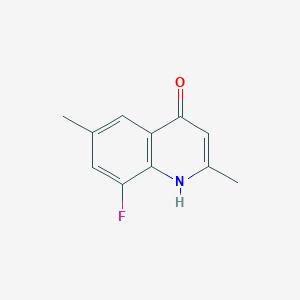
2-(5-Methylthiophen-2-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methylthiophen-2-yl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to an amine group and a thiophene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-2-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable thiophene derivative followed by amination. One common method includes the reaction of 5-methylthiophene-2-carbaldehyde with diazomethane to form the cyclopropane ring. This intermediate is then subjected to reductive amination using ammonia or an amine source under hydrogenation conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiophen-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thiophene ring or to convert the amine group to a secondary or tertiary amine using reducing agents like lithium aluminum hydride.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Bromine, nitric acid.
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Brominated or nitrated thiophene derivatives.
Scientific Research Applications
2-(5-Methylthiophen-2-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive amines.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with active sites, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methylthiophen-2-yl)ethanamine: Similar structure but with an ethyl chain instead of a cyclopropane ring.
2-(5-Methylthiophen-2-yl)propan-1-amine: Similar structure but with a propyl chain instead of a cyclopropane ring.
2-(5-Methylthiophen-2-yl)butan-1-amine: Similar structure but with a butyl chain instead of a cyclopropane ring.
Uniqueness
The uniqueness of 2-(5-Methylthiophen-2-yl)cyclopropan-1-amine lies in its cyclopropane ring, which imparts rigidity and a distinct three-dimensional shape to the molecule. This structural feature can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique biological activities compared to its analogs.
Properties
Molecular Formula |
C8H11NS |
|---|---|
Molecular Weight |
153.25 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H11NS/c1-5-2-3-8(10-5)6-4-7(6)9/h2-3,6-7H,4,9H2,1H3 |
InChI Key |
KSBWFAJFJZSKAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexane, [1-(bromomethyl)propyl]-](/img/structure/B13157760.png)
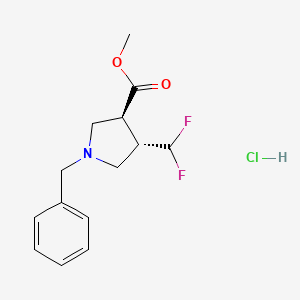
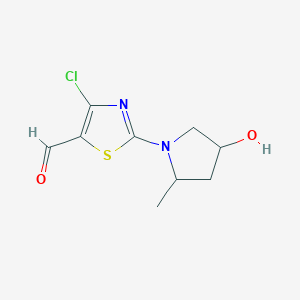
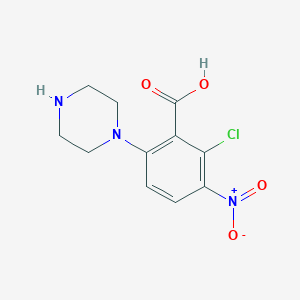
![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13157796.png)
![5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile](/img/structure/B13157800.png)
![2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide](/img/structure/B13157806.png)
![2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B13157814.png)
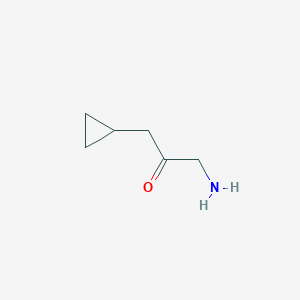
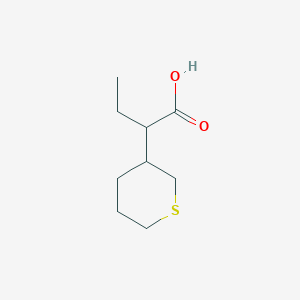
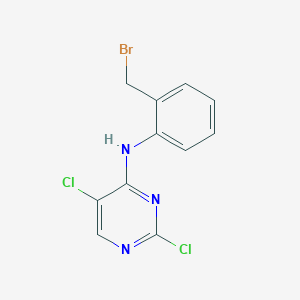
methanol](/img/structure/B13157848.png)
![4-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13157856.png)
